molecular formula C17H16F3NO2 B1673491 Flutianil CAS No. 958647-10-4

Flutianil

Cat. No. B1673491
M. Wt: 323.31 g/mol
InChI Key: PTCGDEVVHUXTMP-UHFFFAOYSA-N
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Description

Flutianil is a novel fungicide discovered by OAT Agrio Co., Ltd . It has specific activities against powdery mildew at low dosage on various crops . It shows no cross-resistance against existing fungicides .


Synthesis Analysis

Flutianil was discovered as a novel fungicide chemically characterized as a cyano-methylene thiazolidine . The optimization of the fungicidal performance of the series of synthesized chemicals finally led to the identification of flutianil .


Molecular Structure Analysis

Flutianil has a molecular formula of C19H14F4N2OS2 and a molecular weight of 426.5 g/mol . It is a member of the class of thiazolidines .


Chemical Reactions Analysis

Flutianil has been found to inhibit haustorium formation and further fungal development . It does not inhibit the early infection behavior of Blumeria graminis .


Physical And Chemical Properties Analysis

Flutianil is a white crystalline solid with a relative density of 1.45 g/cm3 . It has a melting point of 178–179°C . Its solubility (g/L, 20°C) in water is 0.0079 .

Scientific Research Applications

Fungicidal Properties

Flutianil, a cyano-methylene thiazolidine, is primarily recognized for its fungicidal properties, particularly against powdery mildew in various crops. It exhibits significant residual and translaminar activities, and is notable for its high rainfastness. Flutianil is effective at low concentrations and demonstrates curative activity against powdery mildew, especially Podosphaera xanthii on cucumber. Importantly, flutianil does not exhibit cross-resistance with other fungicides, suggesting a unique mode of action. Its effectiveness lies in inhibiting haustorium formation and fungal development, thereby impeding nutrient absorption and secondary hyphal elongation by the fungus (Kimura, Komura, Yamaoka, & Oka, 2020).

Mechanism of Action

Further studies on flutianil's mechanism revealed that while it does not inhibit the early infection behaviors of fungi such as conidium bursting and appressorium development, it effectively blocks the formation of haustoria, crucial for nutrient absorption. This suggests a novel mode of action, different from other powdery-mildew fungicides. Flutianil also affects the morphology of the fungus, as seen through transmission electron microscope observations, and influences gene expression related to sugar transport and effector genes in haustoria (Kimura, Shibata, Oi, Kawakita, & Takemoto, 2021).

Synthesis and Optimization

The development of flutianil involved optimization of its fungicidal performance against powdery mildew, leading to its identification as a potent agent for controlling this disease. The synthesis process and the structure-activity relationships contributing to its effectiveness are detailed in research, emphasizing its specialized use in agriculture (Hayashi, Endo, Komura, Kimura, & Oka, 2020).

Regulatory Aspects and Risk Assessment

There has been a peer review of flutianil's pesticide risk assessment, especially concerning its endocrine disruption potential. These reviews are critical for understanding the regulatory framework and ensuring the safe use of flutianil in agricultural practices (Álvarez et al., 2022). Additionally, setting import tolerances for flutianil in various crops is a crucial aspect, considering its residue levels and potential impact on consumer health (Bellisai et al., 2021).

Resistance Development

There have been instances of resistance development to flutianil, particularly in Podosphaera xanthii. Understanding this resistance is essential for developing management strategies and maintaining the efficacy of flutianil in agricultural settings (Miyamoto, Hayashi, & Ogawara, 2020)

Safety And Hazards

Flutianil shows low toxicity, no carcinogenicity, no reproductive toxicity, and no genotoxicity . The short-term and long-term intake of residues resulting from the use of flutianil is unlikely to present a risk to consumer health .

properties

IUPAC Name

(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXUEPOHGFWQKF-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058225
Record name Flutianil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flutianil

CAS RN

958647-10-4
Record name Flutianil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958647-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutianil [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutianil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTIANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KT64027Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution containing 1.5 g (0.01 mole) of m-isopropoxyaniline and 1.2 g (0.011 mole) of triethylamine, while being cooled in ice water, was added slowly 2.3 g (0.011 mole) of o-trifluoromethylbenzoyl chloride. After having been stirred for 2 hours at room temperature, the reaction mixture was freed from triethylamine hydrochloride by filtration and then from the solvent by distillation under reduced pressure. The residue was recrystallized from n-hexane to obtain 2.9 g (91% yield) of the intended product melting at 95° to 97° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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